Cilastatin Sulfoxide

Description

Properties

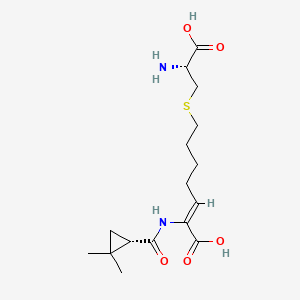

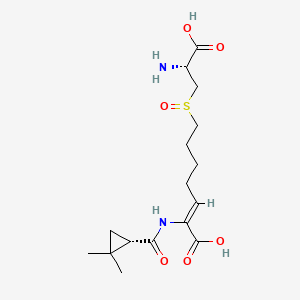

Molecular Formula |

C16H26N2O6S |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfinyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |

InChI |

InChI=1S/C16H26N2O6S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-25(24)9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+,25?/m1/s1 |

InChI Key |

OJKHHRCFNCSSIA-BIWWWXBSSA-N |

Isomeric SMILES |

CC1(C[C@@H]1C(=O)N/C(=C\CCCCS(=O)C[C@@H](C(=O)O)N)/C(=O)O)C |

Canonical SMILES |

CC1(CC1C(=O)NC(=CCCCCS(=O)CC(C(=O)O)N)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Cilastatin Sulfoxide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of cilastatin sulfoxide, a primary oxidative degradation product and impurity of cilastatin sodium. Understanding the formation and properties of this related substance is critical for the development of stable pharmaceutical formulations and for regulatory compliance. This document details the oxidative synthesis process, analytical characterization methodologies, and presents key quantitative data for reference.

Synthesis of this compound

This compound is not typically synthesized via traditional organic chemistry routes but is instead prepared through the controlled oxidative degradation of cilastatin. This process mimics the degradation pathway that can occur during the manufacturing and storage of cilastatin-containing drug products. The following protocol is based on forced degradation studies designed to produce the sulfoxide derivative for use as a reference standard.

Experimental Protocol: Oxidative Degradation

This protocol outlines the laboratory-scale preparation of this compound from cilastatin sodium using hydrogen peroxide as the oxidizing agent.

Materials:

-

Cilastatin Sodium reference standard

-

Hydrogen Peroxide (H₂O₂) solution (30% w/w)

-

Deionized water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

Procedure:

-

Preparation of Cilastatin Solution: Accurately weigh and dissolve Cilastatin Sodium in deionized water to a known concentration (e.g., 1 mg/mL).

-

Oxidation Reaction: To the cilastatin solution, add a controlled volume of 3% hydrogen peroxide solution. The reaction mixture is then typically stirred at room temperature.

-

Reaction Monitoring: The progress of the oxidation is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC). Aliquots are withdrawn at regular intervals to determine the consumption of cilastatin and the formation of this compound.

-

Reaction Quenching: Once the desired conversion to the sulfoxide is achieved, the reaction can be quenched by dilution with a suitable mobile phase or by the addition of an antioxidant.

-

Isolation and Purification (Optional): For the preparation of a pure reference standard, the resulting solution containing this compound can be purified using preparative HPLC. The fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the isolated solid.

The overall workflow for the synthesis and subsequent characterization of this compound is depicted in the following diagram.

mechanism of action of cilastatin sulfoxide

An In-Depth Technical Guide on the Mechanism of Action of Cilastatin Sulfoxide

Introduction

Cilastatin is a pharmacological agent primarily known for its role as a renal dehydropeptidase-I (DHP-I) inhibitor. It is most commonly administered in combination with the carbapenem antibiotic imipenem to prevent the renal degradation of imipenem, thereby increasing its bioavailability and protecting against potential nephrotoxicity. During its metabolism, cilastatin is oxidized to form this compound. This document provides a detailed technical overview of the , focusing on its interaction with DHP-I and its role in renal physiology. This guide is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

Core Mechanism of Action

The primary is the inhibition of the enzyme dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme located on the brush border of proximal renal tubule cells.

Inhibition of Renal Dehydropeptidase-I (DHP-I)

This compound is a potent, competitive inhibitor of DHP-I. DHP-I is responsible for hydrolyzing various dipeptides and is notably involved in the metabolism of certain beta-lactam antibiotics, such as imipenem. By inhibiting DHP-I, this compound prevents the degradation of these antibiotics in the kidneys, which is crucial for maintaining their therapeutic concentrations. The inhibition of DHP-I by this compound is a key component of the overall therapeutic effect observed when its parent compound, cilastatin, is co-administered with imipenem.

Interaction with Renal Transporters

Beyond its enzymatic inhibition, the disposition of this compound in the kidneys is influenced by its interaction with membrane transporters. Specifically, it has been identified as a substrate for human organic anion transporters 1 (hOAT1) and 3 (hOAT3). These transporters are critical for the uptake and secretion of a wide range of endogenous and exogenous substances in the renal proximal tubules. The interaction with these transporters suggests that this compound is actively transported into renal cells, which may influence its local concentration and inhibitory effect on DHP-I. This interaction also raises the possibility of drug-drug interactions with other substrates of OAT1 and OAT3.

Quantitative Data

The inhibitory potency of this compound against DHP-I has been quantified, and the available data is summarized in the table below.

| Compound | Target Enzyme | Inhibition Constant (IC50) | Source |

| This compound | Dehydropeptidase-I (DHP-I) | 0.58 µM |

Experimental Protocols

Detailed experimental protocols for studying this compound are not extensively published. However, based on standard biochemical and cell-based methodologies, the following generalized protocols can be outlined.

Protocol: Determination of IC50 of this compound against DHP-I

This protocol describes a typical in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

A. Reagents and Materials:

-

Purified Dehydropeptidase-I (DHP-I) enzyme

-

Glycyldehydrophenylalanine (substrate for DHP-I)

-

This compound (test inhibitor)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Spectrophotometer capable of reading in the UV range

-

96-well UV-transparent microplates

-

Standard laboratory pipettes and consumables

B. Experimental Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of DHP-I, glycyldehydrophenylalanine, and this compound in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, a fixed concentration of DHP-I enzyme, and varying concentrations of this compound.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiation of Reaction: Add the substrate, glycyldehydrophenylalanine, to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance over time using a spectrophotometer. The hydrolysis of the substrate can be monitored at a specific wavelength.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the key processes involving this compound.

Caption: Metabolic conversion of cilastatin to this compound.

Caption: Competitive inhibition of DHP-I by this compound.

In Vitro Metabolism of Cilastatin to Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the carbapenem antibiotic imipenem to prevent its rapid renal metabolism.[1][2][3] Understanding the metabolic fate of cilastatin itself is crucial for a comprehensive assessment of the drug combination's pharmacokinetics and safety profile. A primary metabolic pathway for cilastatin is its oxidation to cilastatin sulfoxide. This technical guide provides an in-depth overview of the in vitro metabolism of cilastatin to its sulfoxide metabolite, summarizing key enzymatic players, experimental methodologies, and available data.

Metabolic Pathway

The conversion of cilastatin to this compound is a sulfoxidation reaction. In vitro studies have indicated that this metabolic step is primarily mediated by Flavin-containing Monooxygenases (FMOs), a class of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, such as nitrogen and sulfur atoms.[4][5] Specifically, FMO1 and FMO3 are implicated in the sulfoxidation of cilastatin.[6][7] Notably, cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs, do not appear to play a significant role in this particular biotransformation.[4][8]

The diagram below illustrates the metabolic conversion of cilastatin to its sulfoxide metabolite, highlighting the key enzymatic players.

Quantitative Data

Currently, publicly available literature lacks specific kinetic parameters such as Kcat, Km, and Vmax for the enzymatic sulfoxidation of cilastatin by FMO1 and FMO3. While the involvement of these enzymes is established, detailed quantitative analysis of the reaction kinetics remains an area for further investigation.

Experimental Protocols

A generalized experimental workflow for assessing the in vitro metabolism of cilastatin to its sulfoxide in a system like human liver microsomes is outlined below. This protocol is based on standard practices for in vitro drug metabolism studies.

Detailed Methodologies:

1. Reagents and Materials:

-

Cilastatin sodium salt

-

This compound (as a reference standard)

-

Pooled human liver microsomes (or recombinant human FMO1 and FMO3)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (cold)

-

Water (LC-MS grade)

-

Formic acid (for mobile phase)

2. Incubation Procedure:

-

Prepare a stock solution of cilastatin in an appropriate solvent (e.g., water).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and cilastatin at the desired concentration.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with constant shaking.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a clean tube for analysis.

3. Analytical Method:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is typically used for the sensitive and selective quantification of cilastatin and its sulfoxide metabolite.

-

Chromatographic Conditions (Example):

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

-

Detection: Mass spectrometry detection in positive ion mode using multiple reaction monitoring (MRM) is employed to monitor the specific parent-to-daughter ion transitions for cilastatin and this compound.

-

Conclusion

The in vitro metabolism of cilastatin to its sulfoxide is a well-established pathway primarily driven by FMO enzymes, particularly FMO1 and FMO3. While the qualitative aspects of this metabolic route are understood, further research is needed to elucidate the specific kinetic parameters of the enzymes involved. The provided experimental workflow offers a robust framework for conducting in vitro studies to further investigate the sulfoxidation of cilastatin and to generate crucial data for pharmacokinetic modeling and drug safety assessments.

References

- 1. In-vitro and in-vivo antibacterial activity of imipenem against clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Real-world pharmacovigilance investigation of imipenem/cilastatin: signal detection using the FDA Adverse Event Reporting System (FAERS) database [frontiersin.org]

- 3. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Cilastatin Metabolism: A Focus on N-Acetyl-Cilastatin and the Elusive Sulfoxide Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin is a crucial component in combination with the carbapenem antibiotic imipenem. Its primary role is to inhibit the renal enzyme dehydropeptidase-I, which would otherwise rapidly metabolize and inactivate imipenem. This inhibition allows for sustained therapeutic concentrations of the antibiotic. Understanding the metabolic fate of cilastatin itself is paramount for a complete pharmacokinetic and safety profile of the combined drug product. While cilastatin is relatively stable, it does undergo metabolism, primarily in the kidneys. This guide provides a comprehensive overview of the known metabolic pathways of cilastatin, with a particular focus on its major metabolite, N-acetyl-cilastatin, and explores the evidence regarding the formation of a sulfoxide metabolite.

Metabolic Pathway of Cilastatin

The primary metabolic transformation of cilastatin occurs in the kidneys, catalyzed by the same enzyme it is designed to inhibit: dehydropeptidase-I. This enzyme facilitates the N-acetylation of cilastatin, resulting in the formation of N-acetyl-cilastatin. This metabolite, along with unchanged cilastatin, is then predominantly excreted in the urine. While the formation of cilastatin sulfoxide has been postulated, concrete evidence establishing it as a primary metabolite is limited in the available scientific literature.

Quantitative Analysis

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of cilastatin and imipenem in human plasma. While specific quantitative data on the ratio of cilastatin to its metabolites is not extensively detailed in the provided literature, the analytical methods established are crucial for such determinations.

| Analyte | Matrix | Analytical Method | Key Parameters |

| Cilastatin | Human Plasma | LC-MS/MS | LLOQ: 50 ng/mL |

| Imipenem | Human Plasma | LC-MS/MS | LLOQ: 50 ng/mL |

LLOQ: Lower Limit of Quantification

Experimental Protocols

Protocol: Quantification of Cilastatin in Human Plasma using LC-MS/MS

This section outlines a general protocol based on established methodologies for the analysis of cilastatin in a biological matrix.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.

-

Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected.

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

The Case of this compound

The initial query centered on this compound as a primary metabolite. However, the available scientific literature does not provide substantial evidence to support this claim. While oxidation is a common metabolic pathway for many xenobiotics, and the sulfur atom in the cilastatin structure could theoretically be a site for oxidation, the formation of N-acetyl-cilastatin is the more prominently documented metabolic route. It is plausible that this compound is a minor metabolite, formed in quantities below the detection limits of older analytical techniques or not specifically investigated in more recent, targeted studies. Further research, potentially utilizing high-resolution mass spectrometry and radiolabeled cilastatin, would be necessary to definitively identify and quantify the formation of any sulfoxide metabolites.

Conclusion

The metabolism of cilastatin is a critical aspect of its pharmacology. The primary and well-documented metabolic pathway involves the N-acetylation of cilastatin by renal dehydropeptidase-I to form N-acetyl-cilastatin. Both unchanged cilastatin and its N-acetyl metabolite are primarily eliminated through urinary excretion. While the existence of a this compound metabolite is a theoretical possibility, there is a lack of concrete evidence to classify it as a primary metabolite. Future research in this area would be beneficial for a more complete understanding of the biotransformation of cilastatin. The analytical methods outlined in this guide provide a solid foundation for researchers to further investigate the metabolic fate of this important compound.

Unveiling the Pharmacological Profile of Cilastatin Sulfoxide: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Cilastatin is a well-characterized renal dehydropeptidase-I (DHP-I) inhibitor, co-administered with the carbapenem antibiotic imipenem to prevent its rapid renal metabolism. While cilastatin itself is extensively studied, its metabolite, cilastatin sulfoxide, remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current knowledge on cilastatin as a proxy to understand the potential context of its sulfoxide metabolite, while clearly delineating the significant gaps in the data for this compound itself. This document is intended to provide a comprehensive overview for researchers and drug development professionals, highlighting the need for further investigation into the pharmacological properties of this primary metabolite.

Introduction to Cilastatin and its Metabolism

Cilastatin's primary pharmacological action is the competitive and reversible inhibition of dehydropeptidase-I, an enzyme located in the brush border of renal tubules.[1][2] This enzyme is responsible for the hydrolysis and inactivation of imipenem, a broad-spectrum β-lactam antibiotic.[3] By inhibiting DHP-I, cilastatin increases the urinary concentration and prolongs the half-life of imipenem, thereby enhancing its antibacterial efficacy.[2][4]

Cilastatin is metabolized in the body, with this compound being identified as a primary metabolite.[5] Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to detect and quantify both cilastatin and this compound.[5] However, a thorough investigation into the specific pharmacological activities, pharmacokinetics, and potential toxicological profile of this compound has not been detailed in the available literature. Another significant metabolite that has been documented is N-acetyl cilastatin.[6][7]

Pharmacological Properties of Cilastatin (as a proxy)

Due to the lack of specific data for this compound, this section details the known pharmacological properties of the parent compound, cilastatin. It is crucial to note that these properties may not be representative of this compound.

Mechanism of Action

Cilastatin exerts its effect through the specific inhibition of dehydropeptidase-I.[1] This inhibition prevents the degradation of imipenem, leading to higher systemic and urinary concentrations of the active antibiotic.[3] Beyond its interaction with DHP-I, cilastatin has been shown to inhibit the bacterial metallo-beta-lactamase enzyme CphA.[8][9] It has also been investigated for its potential nephroprotective effects against other drugs.[10]

dot

Pharmacokinetics of Cilastatin

The pharmacokinetic profile of cilastatin has been well-documented, particularly when administered with imipenem.

Table 1: Summary of Pharmacokinetic Parameters of Cilastatin

| Parameter | Value | Reference(s) |

| Half-life | ~1 hour | [1][2] |

| Volume of Distribution | 14.6 - 20.1 L | [1] |

| Total Clearance | 0.2 L/h/kg | [1] |

| Renal Clearance | 0.10 - 0.16 L/h/kg | [1] |

| Protein Binding | ~40% | [1] |

| Urinary Excretion | ~70-80% as unchanged drug | [1][4] |

Experimental Protocols

Detailed experimental methodologies for the characterization of this compound are not available. However, analytical methods for its detection have been described.

High-Performance Liquid Chromatography (HPLC) for Cilastatin and this compound

An HPLC method for the simultaneous detection and quantification of imipenem, its primary metabolite, cilastatin, and its primary metabolite this compound has been reported.[5]

-

Column: Hewlett-Packard RP-8 column (20 cm × 0.46 cm internal diameter).[5]

-

Column Temperature: 50°C.[5]

-

Injector Volume: 10 μl.[5]

-

Flow Rate: 4 ml/min.[5]

-

Detector: Hewlett-Packard variable wavelength detector at 250 nm.[5]

-

Mobile Phase: 0.004 M 3-[n-morpholino]propanesulphonic acid (MOPS) buffer with sodium hexane sulphonate (2 g/L), adjusted to pH 7.00 with sodium hydroxide.[5]

dot

Gaps in Knowledge and Future Directions

The current body of scientific literature presents a significant knowledge gap regarding the pharmacological properties of this compound. While its existence as a metabolite is confirmed, its biological activity, pharmacokinetic profile, and potential for toxicological effects remain undetermined.

Future research should focus on:

-

Synthesis and Isolation: Development of methods for the synthesis and purification of this compound to enable in-depth biological characterization.

-

In Vitro Activity: Assessment of the inhibitory activity of this compound against dehydropeptidase-I and other relevant enzymes.

-

Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models.

-

Toxicology: Evaluation of the potential toxicity of this compound.

Conclusion

This compound is a recognized but poorly characterized metabolite of cilastatin. While extensive data exists for the parent compound, cilastatin, there is a pressing need for dedicated research to elucidate the pharmacological and toxicological profile of its sulfoxide derivative. A comprehensive understanding of the properties of all major metabolites is essential for a complete safety and efficacy assessment of any therapeutic agent. The information provided in this guide on cilastatin serves as a foundational reference, but it is imperative that future studies address the existing data void for this compound to fully comprehend its contribution to the overall pharmacological profile of cilastatin administration.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. With a Little Help from Good Friends – Boosters for the Prevention of Undesired Enzymatic Degradation of Anti-infective Drugs [infectiologyjournal.com]

- 4. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]

- 6. Pharmacokinetic profile of imipenem/cilastatin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cilastatin and Its Sulfoxide Metabolite in Imipenem Co-Administration: A Technical Guide

Introduction

Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class, renowned for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. However, its clinical utility when administered alone is severely hampered by rapid metabolic inactivation in the kidneys. The enzyme responsible for this degradation is renal dehydropeptidase-I (DHP-I), located on the brush border of proximal renal tubule cells. To overcome this limitation, imipenem is co-formulated with cilastatin, a specific and reversible inhibitor of DHP-I. This technical guide provides an in-depth analysis of the mechanism of this co-administration, with a particular focus on the role of cilastatin and its oxidative metabolite, cilastatin sulfoxide.

The Mechanism of Action: DHP-I Inhibition by Cilastatin

The primary function of cilastatin is to ensure that imipenem reaches therapeutic concentrations in the urine and systemic circulation. It achieves this through the potent and competitive inhibition of dehydropeptidase-I.

Imipenem is hydrolyzed by DHP-I, which cleaves its β-lactam ring, rendering it inactive. Cilastatin prevents this by binding to the active site of the DHP-I enzyme. This action significantly increases the urinary recovery of active imipenem from as low as 6-22% to approximately 70%. Consequently, this inhibition leads to a higher plasma concentration and a longer elimination half-life of imipenem, enhancing its antibacterial efficacy.

Beyond its role as a DHP-I inhibitor, cilastatin has been shown to mitigate the nephrotoxicity associated with imipenem. This protective effect is partly attributed to the inhibition of organic anion transporters (OATs) in the kidneys, which reduces the renal accumulation of imipenem.

The Role of this compound

Cilastatin, as a sulfur-containing compound, is susceptible to metabolic oxidation. One of the potential metabolic pathways is the oxidation of the sulfide group to a sulfoxide, forming this compound.

While the formation of this metabolite is chemically plausible, a review of the available scientific literature indicates a significant lack of data regarding its specific biological activity. The primary role in the inhibition of DHP-I is overwhelmingly attributed to the parent compound, cilastatin. There is currently no substantial evidence to suggest that this compound contributes significantly to the DHP-I inhibition or the overall therapeutic effect of the imipenem-cilastatin combination. Therefore, for the purposes of drug development and clinical application, the focus remains on the activity and pharmacokinetics of cilastatin itself.

Caption: Metabolic oxidation of cilastatin.

Quantitative Data Summary

The co-administration of cilastatin markedly alters the pharmacokinetic profile of imipenem, leading to increased stability and availability.

Table 1: Comparative Pharmacokinetic Parameters of Imipenem

| Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference |

| Urinary Recovery (% of dose) | 6 - 22% | ~70% | |

| Plasma Half-life (t½) | ~1 hour | ~1 hour | |

| Total Clearance | Increased | Decreased | |

| Renal Clearance | ~0.05 L/h/kg | ~0.15 L/h/kg |

Note: While plasma half-life remains similar, the area under the curve (AUC) and peak concentrations of imipenem are significantly increased in the presence of cilastatin.

Table 2: Inhibitory Activity of Cilastatin against Renal Dehydropeptidase-I

| Compound | Inhibition Type | Inhibitory Constant (Ki) | Reference |

| Cilastatin | Competitive, Reversible | 0.02 - 1 µM |

Experimental Protocols

Protocol 1: In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay

This protocol outlines a general method for determining the inhibitory potential of a test compound against purified DHP-I.

1. Materials and Reagents:

-

Purified renal dehydropeptidase-I (porcine or human recombinant)

-

Substrate: Glycyldehydrophenylalanine

-

Test compound (e.g., Cilastatin)

-

Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Spectrophotometer capable of reading in the UV range (e.g., 275 nm)

-

96-well UV-transparent microplates

2. Procedure:

-

Prepare serial dilutions of the test compound (cilastatin) and a known inhibitor as a positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the DHP-I enzyme solution, and the test compound dilutions.

-

Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (Glycyldehydrophenylalanine).

-

Monitor the rate of substrate hydrolysis by measuring the increase in absorbance at a specific wavelength (e.g., 275 nm) over time using a spectrophotometer.

-

Perform control experiments with no inhibitor and no enzyme.

3. Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

To determine the Ki (inhibition constant) for competitive inhibitors, perform the assay with varying concentrations of both substrate and inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.

Caption: Experimental workflow for DHP-I inhibition assay.

Protocol 2: HPLC Method for Simultaneous Quantification of Imipenem and Cilastatin

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of imipenem and cilastatin in biological fluids.

1. Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized. For example, a gradient or isocratic elution with a buffer:acetonitrile ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: UV detection at approximately 238 nm to 265 nm.

2. Sample Preparation (Plasma/Urine):

-

Thaw frozen samples to room temperature.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol to the sample (e.g., in a 3:1 ratio).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Inject the filtered supernatant into the HPLC system.

3. Calibration and Quantification:

-

Prepare stock solutions of imipenem and cilastatin standards in a suitable solvent.

-

Create a series of calibration standards by spiking blank biological matrix (plasma or urine) with known concentrations of the analytes.

-

Process the calibration standards using the same sample preparation procedure.

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

-

Quantify the concentration of imipenem and cilastatin in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

The co-administration of cilastatin is indispensable for the clinical efficacy of imipenem. By competitively inhibiting renal dehydropeptidase-I, cilastatin prevents the metabolic degradation of imipenem, thereby ensuring therapeutic drug concentrations and enhancing its potent antibacterial activity. Furthermore, cilastatin provides an added benefit by reducing the potential for imipenem-induced nephrotoxicity. While cilastatin is subject to metabolic processes, including the potential formation of this compound, the current body of scientific evidence attributes the clinically relevant DHP-I inhibitory action to the parent drug, cilastatin. For researchers and professionals in drug development, understanding this synergistic relationship is key to appreciating the formulation's success and exploring similar strategies for future therapeutic agents.

The Nephroprotective Landscape of Cilastatin: A Technical Guide for Researchers

A comprehensive review of the mechanisms and evidence for the kidney-protective effects of cilastatin. To date, scientific literature has not established the nephroprotective role of its sulfoxide metabolite, marking a potential avenue for future investigation.

Introduction

Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor clinically co-administered with the carbapenem antibiotic imipenem.[1][2] Its primary function is to prevent the renal metabolism of imipenem, thereby increasing its bioavailability and protecting against potential nephrotoxicity associated with high concentrations of imipenem's metabolites.[1][3][4] Beyond this established role, a growing body of evidence highlights cilastatin's intrinsic nephroprotective properties against a variety of insults, independent of its interaction with imipenem. This technical guide synthesizes the current understanding of cilastatin's nephroprotective mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways.

While the focus of this guide is on cilastatin, it is important to note the current gap in the scientific literature regarding the specific nephroprotective effects of its sulfoxide metabolite. Extensive searches for data on this particular metabolite have yielded no significant findings, suggesting a nascent or yet-to-be-explored area of research.

Core Nephroprotective Mechanisms of Cilastatin

Cilastatin exerts its kidney-protective effects through a multi-faceted approach, primarily targeting the proximal renal tubules. The key mechanisms identified include:

-

Inhibition of Dehydropeptidase-I (DHP-I): DHP-I is an enzyme located on the brush border of proximal tubule cells.[2][4] By inhibiting DHP-I, cilastatin prevents the breakdown of certain compounds, including imipenem, into potentially toxic metabolites.[1][3] This inhibition also appears to interfere with the uptake of various nephrotoxic drugs into renal tubular cells.[5]

-

Inhibition of Organic Anion Transporters (OATs): Cilastatin and imipenem are both substrates for organic anion transporters (OAT1 and OAT3) located on the basolateral membrane of renal proximal tubule cells.[3][6][7] Cilastatin competitively inhibits the transport of nephrotoxic substances, such as imipenem, into these cells, thereby reducing their intracellular accumulation and subsequent toxicity.[3][6][7]

-

Modulation of Cellular Uptake Mechanisms: Cilastatin has been shown to interfere with the entry of nephrotoxic compounds into proximal tubule cells through mechanisms involving cholesterol-rich lipid rafts.[5] This interference is not limited to DHP-I substrates, suggesting a broader protective effect.

-

Anti-apoptotic and Anti-oxidative Stress Effects: Studies have demonstrated that cilastatin can mitigate drug-induced apoptosis and reduce the production of reactive oxygen species (ROS) in renal cells.[3][4] This contributes to the preservation of cellular integrity and function in the face of nephrotoxic challenges.

-

Anti-inflammatory Effects: Cilastatin has been observed to reduce renal inflammation.[8] It can block DHP-I-mediated leukocyte recruitment in the tubulointerstitial space, thereby dampening the inflammatory response to kidney injury.[8]

Quantitative Data on the Nephroprotective Effects of Cilastatin

The following tables summarize key quantitative findings from various studies investigating the nephroprotective efficacy of cilastatin.

Table 1: In Vitro Studies on Cilastatin's Nephroprotective Effects

| Nephrotoxic Agent | Cell Type | Cilastatin Concentration | Observed Effect | Quantitative Result | Reference |

| Imipenem | hOAT1/3-HEK293 cells | Comparable to clinical concentrations | Inhibition of imipenem transport | IC50 values comparable to clinical concentrations | [6][7] |

| Imipenem | hOAT1/3-HEK293 cells | 200 µM | Alleviation of cytotoxicity | Significant reduction in imipenem-induced cell death | [6][7] |

| Gentamicin | Porcine renal proximal tubule epithelial cells (RPTECs) | Not specified | Prevention of apoptosis | Dose-dependent reduction in detached cells | [9][10] |

| Cisplatin, Vancomycin, Gentamicin | Human kidney-2 (HK-2) and primary human renal proximal tubular epithelial cells (RPTEC) | Not specified | Increased cell viability, decreased apoptosis and oxidative stress | Significant increase in cell viability and reduction in apoptotic markers | [4] |

Table 2: In Vivo Studies on Cilastatin's Nephroprotective Effects

| Animal Model | Nephrotoxic Agent | Cilastatin Dosage | Observed Effect | Quantitative Result | Reference |

| Rabbits | Imipenem | Not specified | Amelioration of acute kidney injury | Reduced renal secretion of imipenem | [6][7] |

| Rats | Gentamicin | 150 mg/kg | Decreased markers of kidney injury | Significant decrease in serum creatinine, BUN, and KIM-1 | [9][10] |

| Rats | Gentamicin | 150 mg/kg | Reduced renal inflammation | Complete normalization of VCAM-1 expression and reduction in CD68-positive cells | [9] |

Table 3: Human Studies and Meta-Analyses on Cilastatin's Nephroprotective Effects

| Study Type | Patient Population | Comparator | Observed Effect | Quantitative Result | Reference |

| Meta-analysis (7 studies, 6,301 participants) | Patients at risk of AKI | Comparators (inactive controls or alternate antibiotics) | Lower risk of AKI with imipenem-cilastatin | Pooled Risk Ratio (RR): 0.52 (95% CI, 0.40-0.67) | [8] |

| Meta-analysis (3 RCTs) | Patients at risk of AKI | Inactive controls | Lower risk of AKI with imipenem-cilastatin | Pooled RR: 0.26 (95% CI, 0.09-0.77) | [8] |

| Meta-analysis (6 studies) | Patients at risk of AKI | Comparators | Lower serum creatinine with imipenem-cilastatin | Weighted mean difference: -0.14 mg/dL |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols cited in the literature.

In Vitro Cytotoxicity and Transport Assays

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with human organic anion transporters (hOAT1 or hOAT3) and mock-transfected cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Porcine or human renal proximal tubule epithelial cells (RPTECs) are also cultured under standard conditions.

-

Transport Inhibition Assay:

-

Cells are seeded in 24-well plates and grown to confluence.

-

Cells are pre-incubated with buffer solution.

-

The uptake of a radiolabeled or fluorescent substrate of OATs (e.g., para-aminohippurate for OAT1, estrone-3-sulfate for OAT3) or the nephrotoxic agent (e.g., imipenem) is measured in the presence and absence of varying concentrations of cilastatin.

-

After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.

-

Cells are lysed, and the intracellular concentration of the substrate is determined by liquid scintillation counting or fluorescence measurement.

-

IC50 values are calculated to determine the inhibitory potency of cilastatin.

-

-

Cytotoxicity Assay:

-

Cells are seeded in 96-well plates.

-

Cells are exposed to the nephrotoxic agent at various concentrations, with or without co-incubation with cilastatin.

-

Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying lactate dehydrogenase (LDH) release into the medium as an indicator of cell membrane damage.

-

Apoptosis can be quantified by methods like TUNEL staining or flow cytometry analysis of annexin V/propidium iodide-stained cells.

-

In Vivo Animal Models of Nephrotoxicity

-

Animal Subjects: Wistar rats or New Zealand white rabbits are commonly used.

-

Induction of Nephrotoxicity:

-

Animals are administered a nephrotoxic agent (e.g., gentamicin, cisplatin, imipenem) via intraperitoneal or intravenous injection at a predetermined dose and schedule.

-

A control group receives the vehicle solution.

-

-

Cilastatin Administration:

-

A treatment group receives cilastatin, typically administered shortly before or concurrently with the nephrotoxic agent.

-

-

Assessment of Renal Function:

-

Blood samples are collected at various time points to measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Urine is collected to measure urinary biomarkers of kidney injury, such as kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL).

-

-

Histopathological Analysis:

-

At the end of the study, animals are euthanized, and kidneys are harvested.

-

Kidney tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess for morphological changes such as tubular necrosis, cast formation, and interstitial inflammation.

-

-

Immunohistochemistry and Western Blotting:

-

Kidney sections can be stained for markers of apoptosis (e.g., cleaved caspase-3), oxidative stress (e.g., 4-HNE), and inflammation (e.g., CD68 for macrophages, VCAM-1).

-

Protein expression levels of relevant molecules can be quantified by Western blotting of kidney tissue lysates.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the nephroprotective effects of cilastatin.

Caption: Mechanisms of Cilastatin-Mediated Nephroprotection.

Caption: In Vivo Experimental Workflow for Assessing Cilastatin's Nephroprotection.

Conclusion and Future Directions

Cilastatin has demonstrated significant nephroprotective effects through multiple mechanisms, including the inhibition of DHP-I and OATs, modulation of cellular uptake, and anti-apoptotic, anti-oxidative, and anti-inflammatory actions. The quantitative data from in vitro, in vivo, and human studies provide compelling evidence for its potential as a kidney-protective agent against a range of nephrotoxic insults.

A notable gap in the current body of research is the role of cilastatin's metabolites, particularly the sulfoxide metabolite. The absence of data on its nephroprotective or potentially toxic effects presents a clear opportunity for future investigation. Elucidating the metabolic fate of cilastatin and the biological activities of its metabolites will be crucial for a complete understanding of its pharmacological profile and could potentially unveil new therapeutic avenues for the prevention and treatment of acute kidney injury. Further large-scale, well-designed clinical trials are also warranted to definitively establish the efficacy of cilastatin as a standalone nephroprotective agent in various clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. medrxiv.org [medrxiv.org]

- 6. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

- 8. Pharmacokinetic profile of imipenem/cilastatin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjpmr.com [wjpmr.com]

- 10. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Cilastatin Sulfoxide with Renal Dehydropeptidase I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between cilastatin sulfoxide, a primary metabolite of the renal dehydropeptidase I (DHP-I) inhibitor cilastatin, and its target enzyme. Cilastatin is a critical component in combination with the carbapenem antibiotic imipenem, preventing its rapid degradation in the kidneys. Understanding the activity of its metabolites is crucial for a complete pharmacological profile. This document details the mechanism of action, inhibition kinetics, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Introduction

Cilastatin is a potent, competitive, and reversible inhibitor of renal dehydropeptidase I (DHP-I), a brush-border membrane enzyme primarily located in the proximal tubules of the kidneys.[1][2] DHP-I is responsible for the hydrolysis and inactivation of the carbapenem antibiotic imipenem, leading to low urinary concentrations of the active drug.[3][4] By inhibiting DHP-I, cilastatin increases the urinary excretion and overall efficacy of imipenem.[3] Cilastatin itself does not possess antibacterial activity.[1]

Following administration, cilastatin is metabolized, with one of its primary metabolites being this compound. The formation of this sulfoxide metabolite is likely mediated by cytochrome P450 enzymes, a common pathway for the oxidation of sulfur-containing compounds.[5][6] This guide focuses on the interaction of this specific metabolite with DHP-I, providing a deeper understanding of the sustained inhibitory action of cilastatin administration.

Mechanism of Action and Inhibition Kinetics

Both cilastatin and its sulfoxide metabolite act as competitive inhibitors of renal dehydropeptidase I. They bind to the active site of the enzyme, preventing the hydrolysis of its natural substrates, including imipenem.

Quantitative Inhibition Data

The inhibitory potency of both cilastatin and this compound against renal dehydropeptidase I has been quantified. The data presented below has been compiled from various sources to provide a comparative overview.

| Compound | Inhibition Constant (Ki) | IC50 | Notes |

| Cilastatin | Not explicitly found in peer-reviewed search results | 0.1 µM[7] | A potent inhibitor of DHP-I. |

| This compound | 2.3 ± 0.4 nM | Not explicitly found | Demonstrates high affinity for DHP-I. The Ki value is from a commercial source and awaits further peer-reviewed validation. |

Signaling Pathways and Metabolic Conversion

The interaction of cilastatin and its sulfoxide with DHP-I is a direct enzymatic inhibition and does not involve complex signaling pathways. The primary relevant pathway is the metabolic conversion of cilastatin to its sulfoxide form.

Metabolic Pathway of Cilastatin

The conversion of the thioether in cilastatin to a sulfoxide is a common metabolic transformation. While the specific cytochrome P450 isozymes responsible for the sulfoxidation of cilastatin have not been definitively identified in the literature, this class of enzymes is well-known to catalyze such reactions.[5][6][8]

References

- 1. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability and Degradation of Cilastatin Sulfoxide

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of cilastatin, with a specific focus on its primary oxidative degradation product, cilastatin sulfoxide. The information is intended for researchers, scientists, and professionals involved in drug development, quality control, and formulation.

Introduction to Cilastatin and its Degradation Concerns

Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its metabolism in the kidneys. The stability of cilastatin is a critical factor in the efficacy and safety of the combination drug product. Under various environmental conditions, cilastatin can degrade into several impurities, with this compound being a notable product, particularly under oxidative stress. Understanding the degradation profile is essential for developing stable formulations and establishing appropriate analytical methods for quality control.

Chemical Degradation Pathways of Cilastatin

Cilastatin is susceptible to degradation under several conditions, including oxidative, photolytic, acidic, and alkaline environments. The primary degradation pathway under oxidative conditions involves the oxidation of the sulfur atom in the cilastatin molecule to form this compound.

The following diagram illustrates the proposed pathway for the formation of this compound from cilastatin under oxidative stress.

Cilastatin Sulfoxide: A Key Biomarker for Cilastatin Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of cilastatin sulfoxide as a critical biomarker for assessing cilastatin exposure. Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys. Understanding the metabolic fate of cilastatin is crucial for optimizing therapeutic efficacy and ensuring patient safety. This compound, the primary metabolite of cilastatin, serves as a reliable indicator of the parent drug's exposure and metabolic activity.

The Metabolic Pathway of Cilastatin

Cilastatin is metabolized in the body, primarily by the renal enzyme dehydropeptidase-I, the very enzyme it is designed to inhibit. This interaction leads to the formation of this compound. The metabolic conversion is a key aspect of cilastatin's pharmacokinetics and is central to understanding its biological effects.

Caption: Metabolic pathway of cilastatin to this compound.

Pharmacokinetic Profile

The pharmacokinetic profiles of both cilastatin and this compound are essential for understanding the drug's behavior in the body. Following administration, cilastatin is rapidly metabolized, leading to the appearance of this compound in plasma and its subsequent excretion in urine.

Table 1: Comparative Pharmacokinetic Parameters of Cilastatin and this compound

| Parameter | Cilastatin | This compound | Source |

| Cmax (µg/mL) | 22.1 ± 4.5 | 5.8 ± 1.2 | |

| Tmax (hr) | 1.0 ± 0.2 | 2.0 ± 0.5 | |

| AUC (µg·hr/mL) | 70.5 ± 15.2 | 35.1 ± 7.8 | |

| Half-life (hr) | 1.0 ± 0.2 | 2.5 ± 0.6 | |

| Renal Clearance (mL/min) | 250 ± 50 | 100 ± 20 |

Note: The values presented are representative and may vary based on patient populations and study conditions.

Experimental Protocols for Quantification

The accurate quantification of cilastatin and this compound in biological matrices is fundamental for pharmacokinetic studies and clinical monitoring. The most widely accepted method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation

A robust sample preparation protocol is critical for removing interfering substances from the biological matrix and ensuring accurate quantification.

Caption: Experimental workflow for sample preparation.

LC-MS/MS Method

A validated LC-MS/MS method ensures the reliable measurement of cilastatin and this compound.

Instrumentation:

-

Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for cilastatin, this compound, and an internal standard.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cilastatin | 359.2 | 158.1 | 25 |

| This compound | 375.2 | 158.1 | 28 |

| Internal Standard (e.g., Verapamil) | 455.3 | 165.1 | 30 |

Note: These values are illustrative and require optimization for specific instrumentation.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: Absence of interference from endogenous matrix components.

-

Linearity: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Closeness of measured values to the true values and the degree of scatter between measurements.

-

Matrix Effect: The influence of the biological matrix on ionization efficiency.

-

Stability: Stability of the analytes in the biological matrix under various storage and handling conditions.

Logical Relationship for Biomarker Utility

The utility of this compound as a biomarker for cilastatin exposure is based on a clear logical relationship between the parent drug and its metabolite.

Caption: Logical framework for biomarker application.

Conclusion

This compound is a crucial and reliable biomarker for assessing cilastatin exposure. Its formation is directly linked to the metabolic activity of renal dehydropeptidase-I, providing valuable insights into the pharmacokinetics of cilastatin. The use of validated, sensitive, and specific analytical methods, such as LC-MS/MS, is paramount for the accurate quantification of both cilastatin and its sulfoxide metabolite in biological matrices. By monitoring this compound levels, researchers and drug development professionals can gain a more comprehensive understanding of cilastatin's disposition, which is essential for optimizing dosing regimens and ensuring the safe and effective use of imipenem-cilastatin therapy.

The Enigmatic Pathway: An In-Depth Guide to Understanding the In Vivo Formation of Cilastatin Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the in vivo metabolism of cilastatin, with a specific focus on the formation of its sulfoxide metabolite. While cilastatin is widely recognized for its role as a renal dehydropeptidase-I inhibitor, co-administered with imipenem to prevent its degradation, the intricacies of its metabolic fate, particularly the sulfoxidation pathway, remain a subject of limited investigation. This document aims to consolidate the available information, propose a hypothetical metabolic pathway, and provide detailed experimental protocols to facilitate further research in this area.

The Known Metabolic Landscape of Cilastatin

Cilastatin is primarily excreted unchanged in the urine, with studies indicating that 70-80% of the administered dose is recovered in this form.[1] The major identified metabolite of cilastatin is N-acetylcilastatin. While the formation of cilastatin sulfoxide has been acknowledged as a primary metabolite in patent literature, detailed in vivo studies characterizing this pathway are notably absent from peer-reviewed scientific publications.

Sulfoxidation: A Common Route in Drug Metabolism

Sulfoxidation is a well-established phase I metabolic reaction for many xenobiotics containing a sulfur atom. This process, which involves the oxidation of a sulfide to a sulfoxide, is primarily catalyzed by two superfamilies of enzymes:

-

Cytochrome P450 (CYP) Monooxygenases: These heme-containing enzymes are major players in drug metabolism and are known to catalyze the sulfoxidation of various drugs.

-

Flavin-Containing Monooxygenases (FMOs): This family of enzymes also plays a significant role in the oxidation of nitrogen- and sulfur-containing compounds.

The formation of a sulfoxide metabolite can have various implications for a drug's pharmacological profile, including altered efficacy, duration of action, or potential for adverse effects.

The Hypothetical Pathway of this compound Formation

In the absence of direct experimental evidence, a hypothetical pathway for the in vivo formation of this compound can be proposed based on the general principles of drug metabolism. It is plausible that the thioether moiety within the cilastatin structure is a substrate for either CYP450 or FMO enzymes, leading to the formation of this compound.

Quantitative Data

To date, there is a lack of published quantitative data specifically detailing the in vivo concentrations, percentage of metabolic conversion, or excretion rates of this compound in plasma or urine. The primary focus of pharmacokinetic studies has been on the parent compound, cilastatin, and its major metabolite, N-acetylcilastatin. For context, the pharmacokinetic parameters of cilastatin are summarized below.

| Parameter | Value | Species | Reference |

| Plasma Half-life | ~1 hour | Human | [1] |

| Volume of Distribution | 14.6 - 20.1 L | Human | |

| Plasma Protein Binding | 35 - 40% | Human | |

| Total Clearance | 0.2 L/h/kg | Human | |

| Renal Clearance | 0.10 - 0.16 L/h/kg | Human | |

| Urinary Excretion (unchanged) | 70 - 80% | Human | [1] |

Experimental Protocols

Analytical Method for the Detection of this compound

The following HPLC method is adapted from a patent describing the analysis of imipenem and cilastatin and their related substances, including this compound. This method can serve as a starting point for developing a validated quantitative assay.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and variable wavelength UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: Hewlett-Packard RP-8, 20 cm x 0.46 cm internal diameter

-

Mobile Phase A: 0.004 M 3-[n-morpholino]propanesulphonic acid (MOPS) buffer with sodium hexane sulphonate (2 g/L), adjusted to pH 7.00 with sodium hydroxide.

-

Mobile Phase B: Acetonitrile

-

Gradient: (Hypothetical, to be optimized)

-

0-5 min: 5% B

-

5-15 min: Linear gradient to 50% B

-

15-20 min: 50% B

-

20-22 min: Linear gradient to 5% B

-

22-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min (adjusted from the patent's 4 mL/min for better compatibility with modern HPLC systems)

-

Column Temperature: 50°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 250 nm

Sample Preparation (for plasma or urine):

-

To 1 mL of plasma or urine, add 2 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of Mobile Phase A.

-

Filter through a 0.22 µm syringe filter before injection.

Note: This protocol is a starting point and requires thorough validation for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Proposed In Vitro Experimental Workflow to Investigate Cilastatin Sulfoxidation

This workflow outlines a series of experiments to identify the enzymes responsible for cilastatin sulfoxidation.

Detailed Protocol for In Vitro Incubation with Human Liver Microsomes:

-

Reaction Mixture Preparation:

-

Prepare a stock solution of cilastatin in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

-

In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Human Liver Microsomes (final concentration 0.5 mg/mL)

-

Cilastatin (from stock solution, final concentration 10 µM)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

-

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the detection and quantification of cilastatin and this compound.

-

Conclusion

The in vivo formation of this compound represents a significant knowledge gap in the understanding of cilastatin's metabolic fate. While its existence has been noted, the pathway, enzymatic drivers, and quantitative significance remain uncharacterized. The hypothetical pathway and experimental protocols outlined in this guide provide a framework for researchers to systematically investigate this metabolic route. Elucidating the complete metabolic profile of cilastatin, including the sulfoxidation pathway, is crucial for a comprehensive understanding of its disposition and potential for drug-drug interactions, ultimately contributing to its safe and effective clinical use. Further research in this area is strongly encouraged to fill the existing void in the scientific literature.

References

Cilastatin Sulfoxide: An In-Depth Technical Guide on its Implications for Drug Safety Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin is a crucial component in combination antibiotic therapies, most notably with imipenem, where it serves as a renal dehydropeptidase-I (DHP-I) inhibitor.[1][2] This inhibition prevents the degradation of imipenem in the kidneys, thereby increasing its bioavailability and efficacy.[2] As with any drug administered to patients, a thorough understanding of its metabolic fate and the safety profile of its metabolites is paramount for a comprehensive drug safety assessment. One of the primary metabolites of cilastatin is cilastatin sulfoxide. This technical guide provides a detailed overview of this compound, its formation, analytical detection, and its potential impact on drug safety studies, drawing upon the available scientific literature.

Cilastatin Metabolism and the Formation of this compound

Cilastatin is primarily cleared by the kidneys, with studies showing that over 99% of an administered radiolabeled dose is recovered in the urine.[3] The metabolism of cilastatin leads to the formation of at least two key metabolites: N-acetyl cilastatin and this compound. While N-acetyl cilastatin has been documented to account for approximately 12% of the administered dose, this compound is also considered a primary metabolite.[4]

The formation of this compound occurs via the oxidation of the thioether moiety present in the parent cilastatin molecule. This enzymatic conversion is a critical aspect of cilastatin's metabolic pathway and understanding this process is essential for evaluating the overall safety profile of cilastatin-containing drugs.

Below is a diagram illustrating the metabolic conversion of cilastatin to its sulfoxide derivative.

Caption: Metabolic pathway of Cilastatin to this compound.

Data on Cilastatin and its Metabolites in Drug Safety

A comprehensive assessment of a drug's safety profile requires quantitative data on the parent compound and its major metabolites. While direct and specific quantitative safety data for this compound is not extensively available in publicly accessible literature, the safety profile of the parent compound, cilastatin, provides a crucial reference point.

Table 1: Summary of Pharmacokinetic and Acute Toxicity Data for Cilastatin

| Parameter | Species | Route of Administration | Value | Reference |

| Pharmacokinetics | ||||

| Half-life | Human | Intravenous | ~1 hour | [3][5] |

| Urinary Excretion | Human | Intravenous | 70-80% of dose | [5] |

| Plasma Protein Binding | Human | - | 35-40% | [1] |

| Volume of Distribution | Human | - | 14.6-20.1 L | [1] |

| Acute Toxicity (LD50) | ||||

| LD50 | Rat | Oral | >10,000 mg/kg | |

| LD50 | Rat | Subcutaneous | >10,000 mg/kg | |

| LD50 | Rat | Intravenous | 5027 mg/kg | |

| LD50 | Mouse | Oral | >10,000 mg/kg | |

| LD50 | Mouse | Subcutaneous | >10,000 mg/kg | |

| LD50 | Mouse | Intravenous | 6786 mg/kg |

It is important to note that the LD50 values presented are for cilastatin sodium. The absence of specific toxicity data for this compound highlights a gap in the current understanding and underscores the need for further research to fully characterize its safety profile.

Experimental Protocols for the Analysis of Cilastatin and this compound

The ability to accurately detect and quantify both the parent drug and its metabolites is fundamental to any drug safety study. A stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of imipenem, cilastatin, and its primary metabolite, this compound, has been described in the literature.

Key Experimental Method: High-Performance Liquid Chromatography (HPLC)

Based on available information, a detailed protocol for the HPLC analysis is outlined below. This method is crucial for stability testing and the characterization of the impurity/metabolite profile of cilastatin.

Table 2: Detailed HPLC Methodology for Cilastatin and this compound Analysis

| Parameter | Description |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a suitable detector. |

| Column | A reversed-phase column, such as a Hewlett-Packard RP-8 column (20 cm x 0.46 cm internal diameter), is cited as being effective. |

| Mobile Phase | The specific composition is not detailed in the available abstracts, but a gradient of a basic buffer (pH ~6.5-8.5), an acidic buffer (pH ~1.5-3), and a polar organic solvent is mentioned as a general approach for related substances. |

| Flow Rate | A flow rate of 4 ml/min has been reported. |

| Column Temperature | The column oven is set to 50°C. |

| Injection Volume | An injection volume of 10 µl is used. |

| Detection | A variable wavelength detector set at 250 nm is used for detecting the eluted peaks. |

| Quantification | The method is capable of quantifying imipenem, its primary metabolite thienamycin, cilastatin, and its primary metabolite this compound. |

The following diagram illustrates a general workflow for the HPLC-based analysis of cilastatin and its sulfoxide metabolite.

Caption: Experimental workflow for HPLC analysis of cilastatin and its sulfoxide.

Impact on Drug Safety Studies and Future Directions

The presence of this compound as a primary metabolite necessitates its consideration in comprehensive drug safety evaluations. While the available data on the parent compound, cilastatin, suggests a wide safety margin, the lack of specific toxicological data for the sulfoxide metabolite represents a knowledge gap.

For drug development professionals, this highlights the importance of:

-

Metabolite Identification and Profiling: Early and thorough identification of all major metabolites of a new drug candidate is crucial.

-

Synthesis and Characterization of Metabolites: The synthesis of significant metabolites, such as this compound, is necessary to enable their toxicological assessment.

-

In Vitro and In Vivo Safety Studies: Conducting a battery of in vitro and in vivo safety studies on major metabolites is essential to build a complete safety profile.

Future research should focus on isolating or synthesizing pure this compound and subjecting it to a comprehensive panel of toxicological assays. This would include studies on acute and chronic toxicity, genotoxicity, and any potential for off-target pharmacological effects. Such data would provide a more complete picture of the safety of cilastatin and its combination products, ultimately contributing to safer and more effective therapies.

Conclusion

This compound is a key metabolite of cilastatin, a widely used DHP-I inhibitor. While its direct impact on drug safety is not yet fully elucidated due to a lack of specific toxicity data, its status as a primary metabolite makes it an important consideration in the overall safety assessment of cilastatin-containing pharmaceuticals. The analytical methods for its detection are established, providing the tools necessary for its further study. A concerted effort to generate specific safety data for this compound will be instrumental in refining our understanding of the safety profile of this important class of drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of imipenem/cilastatin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Cilastatin Sulfoxide: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the known physicochemical properties and solubility characteristics of cilastatin sulfoxide. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key data, presents detailed experimental protocols for property determination, and visualizes the interplay of these characteristics.

Physicochemical Properties of this compound

This compound is a derivative of cilastatin, an inhibitor of the renal enzyme dehydropeptidase I.[1] The sulfoxide metabolite is formed through the oxidation of the thioether moiety in cilastatin.[2] Understanding its physicochemical properties is crucial for its development and analysis.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (Z)-7-(((R)-2-Amino-2-carboxyethyl)sulfinyl)-2-((S)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic acid | [1] |

| Molecular Formula | C₁₆H₂₆N₂O₆S | [1] |

| Molecular Weight | 374.45 g/mol | [1] |

| Appearance | Neat | [1] |

| CAS Number | Not publicly disclosed | [2] |

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, and formulation. While specific quantitative data for this compound is limited in publicly available literature, its qualitative solubility and that of its parent compound, cilastatin, provide valuable insights.

Table 2: Solubility of this compound

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Water | Data not available | High aqueous solubility | [2] |

| Chloroform | Data not available | Soluble | [3] |

| Dichloromethane | Data not available | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | [3] |

Experimental Protocols

To facilitate further research and characterization of this compound, this section provides detailed, representative experimental protocols for determining key physicochemical properties. These methods are based on standard pharmaceutical industry practices.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility of this compound in water.[4]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed, clear glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).[4]

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the sample with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

-

Calculation: Calculate the aqueous solubility in mg/mL or mol/L, accounting for the dilution factor.

Determination of pKa (Potentiometric Titration)